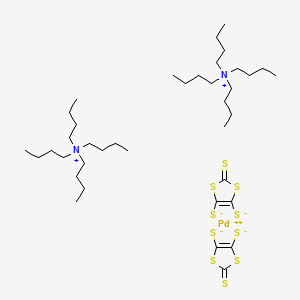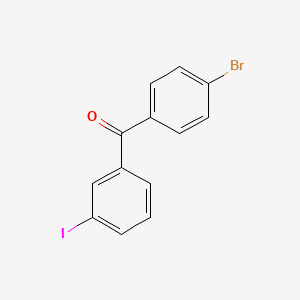
双(四丁基铵)双(1,3-二硫醇-2-硫酮-4,5-二硫醇合)钯(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is a useful research compound. Its molecular formula is C38H72N2PdS10 and its molecular weight is 984.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感和检测
该化合物的环境敏感性使其适用于传感应用。它可用于检测特定离子或分子的存在,这在环境监测和诊断中非常有用。
这些应用中的每一个都利用了双(四丁基铵)双(1,3-二硫醇-2-硫酮-4,5-二硫醇合)钯(II)独特的化学和物理性质,证明了它在各个科学研究领域的通用性和潜力 .
未来方向
The future directions of research and applications involving this compound are not clear from the available information. It’s mentioned in the context of materials science, magnetic materials, magnetic metal complexes, dithiolene complexes, electronic materials, molecular conductors, and acceptor molecules , suggesting potential areas of interest.
生化分析
Biochemical Properties
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can form stable complexes with thiol-containing biomolecules, which are essential in many biochemical pathways. The interactions between Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) and these biomolecules can influence the activity of enzymes such as glutathione reductase and thioredoxin reductase, which are critical for maintaining cellular redox balance .
Cellular Effects
The effects of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the protein structure, affecting its function. Furthermore, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) remains stable under inert conditions but can degrade in the presence of air or moisture . Long-term exposure to this compound can lead to alterations in cellular redox balance and metabolic activity .
Dosage Effects in Animal Models
The effects of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant capacity and protect against oxidative stress . At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, which are crucial for detoxifying reactive oxygen species . The compound’s influence on these enzymes can affect metabolic flux and the levels of various metabolites, thereby modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is critical for its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMQKGIGICMGT-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2PdS10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572873 |
Source


|
| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72688-90-5 |
Source


|
| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














